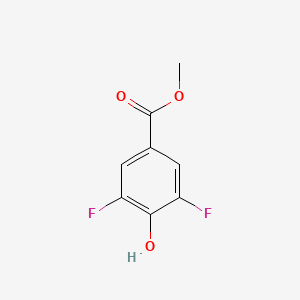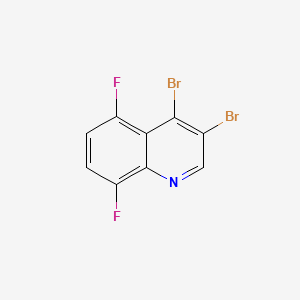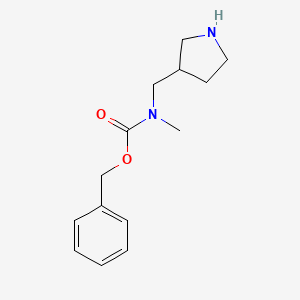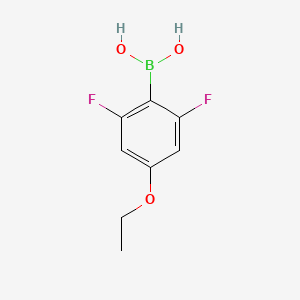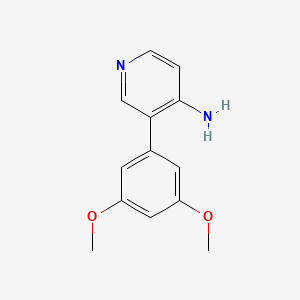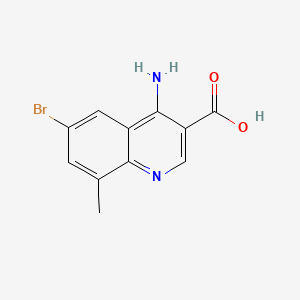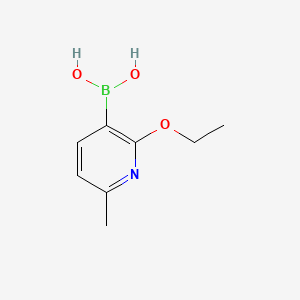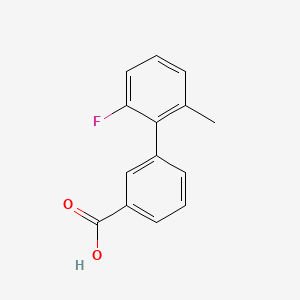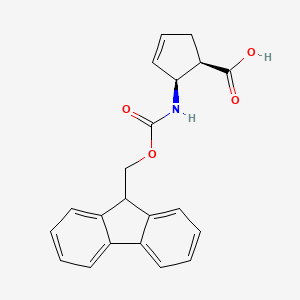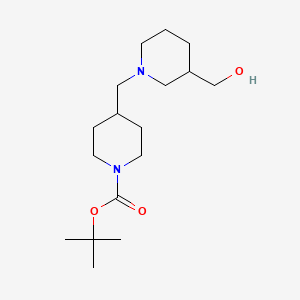
1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine is a chemical compound with the molecular formula C17H32N2O3 and a molecular weight of 312.4 g/mol . It is commonly used in research and development, particularly in the pharmaceutical industry. The compound features a piperidine ring structure, which is a common motif in many biologically active molecules.
Preparation Methods
The reaction conditions often include the use of organic solvents such as chloroform and reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as an intermediate in the synthesis of more complex molecules. In biology, it is used to study the effects of piperidine derivatives on biological systems. In medicine, it is explored for its potential therapeutic applications, including as a precursor for drug development .
Mechanism of Action
The mechanism of action of 1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring structure allows it to bind to various receptors and enzymes, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine can be compared with other similar compounds, such as:
1-Boc-4-hydroxypiperidine: This compound lacks the hydroxymethyl group at the 3-position, making it less versatile in certain chemical reactions.
1-Boc-4-piperidone: This compound features a carbonyl group instead of a hydroxymethyl group, leading to different reactivity and applications.
(S)-1-Boc-3-hydroxypiperidine: This compound has a similar structure but with the hydroxymethyl group at the 3-position, offering different stereochemistry and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-[[3-(hydroxymethyl)piperidin-1-yl]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O3/c1-17(2,3)22-16(21)19-9-6-14(7-10-19)11-18-8-4-5-15(12-18)13-20/h14-15,20H,4-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKVNWQIFMJQMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCCC(C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosph](/img/new.no-structure.jpg)
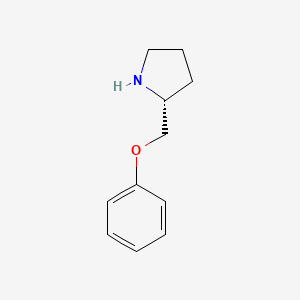
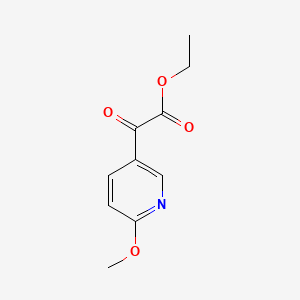
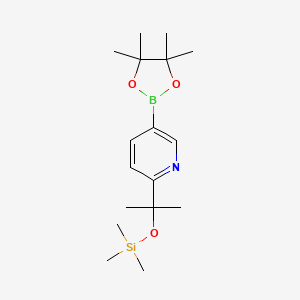
![2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B596921.png)
